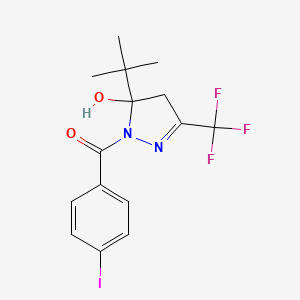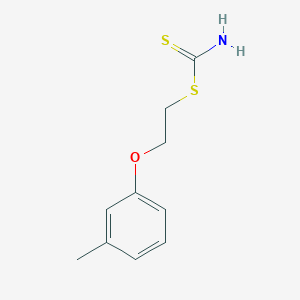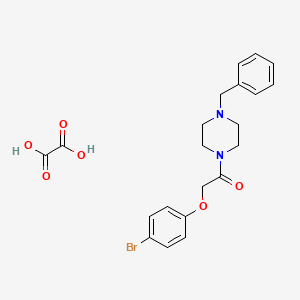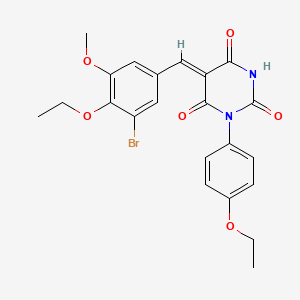![molecular formula C17H13BrClNO B5018636 2-[2-(4-chlorophenyl)-2-oxoethyl]isoquinolinium bromide](/img/structure/B5018636.png)
2-[2-(4-chlorophenyl)-2-oxoethyl]isoquinolinium bromide
描述
2-[2-(4-chlorophenyl)-2-oxoethyl]isoquinolinium bromide is a chemical compound with the molecular formula C17H13BrClNO.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-chlorophenyl)-2-oxoethyl]isoquinolinium bromide typically involves the alkylation of isoquinoline with 2-(4-chlorophenyl)-2-oxoethyl bromide. This reaction is carried out under controlled conditions to ensure the formation of the desired quaternary ammonium salt . The reaction conditions often include the use of solvents such as acetonitrile or dimethylformamide, and the reaction is typically conducted at elevated temperatures to facilitate the alkylation process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs. The use of automated reactors and precise control of reaction parameters are common practices in industrial production .
化学反应分析
Types of Reactions
2-[2-(4-chlorophenyl)-2-oxoethyl]isoquinolinium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives can have different physical and chemical properties, making them useful for various applications .
科学研究应用
2-[2-(4-chlorophenyl)-2-oxoethyl]isoquinolinium bromide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
作用机制
The mechanism of action of 2-[2-(4-chlorophenyl)-2-oxoethyl]isoquinolinium bromide involves its interaction with specific molecular targets and pathways. The compound can bind to cellular receptors and enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
- 2-[2-(4-bromophenyl)-2-oxoethyl]isoquinolinium bromide
- 2-[2-(4-methoxyphenyl)-2-oxoethyl]isoquinolinium bromide
- 2-[2-(4-fluorophenyl)-2-oxoethyl]isoquinolinium bromide
Uniqueness
2-[2-(4-chlorophenyl)-2-oxoethyl]isoquinolinium bromide is unique due to the presence of the 4-chlorophenyl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications .
属性
IUPAC Name |
1-(4-chlorophenyl)-2-isoquinolin-2-ium-2-ylethanone;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClNO.BrH/c18-16-7-5-14(6-8-16)17(20)12-19-10-9-13-3-1-2-4-15(13)11-19;/h1-11H,12H2;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFFMWZRJJOIUJR-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=[N+](C=CC2=C1)CC(=O)C3=CC=C(C=C3)Cl.[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main application of 2-[2-(4-chlorophenyl)-2-oxoethyl]isoquinolinium bromide in the presented research?
A1: The research demonstrates the use of this compound as a valuable building block for synthesizing various heterocyclic compounds. [, , , , , , , ] These studies showcase its participation in one-pot, three-component condensation reactions, leading to the formation of structurally diverse compounds with potential biological activity.
Q2: What types of heterocyclic compounds can be synthesized using this compound?
A2: this compound has been successfully employed in synthesizing a variety of heterocyclic systems, including:
- trans-2,3-dihydrofuro[3,2-c]coumarins: These compounds were synthesized using 4-hydroxycoumarin and various aromatic aldehydes. []
- trans-[3-(aryl)-2,3-dihydrofuro[3,2-h]quinolin-2-yl]-(4-chlorophenyl)methanones: 8-Hydroxyquinoline and different aromatic aldehydes were used in this synthesis. []
- trans-2-(4-chlorobenzoyl)-3-aryl-3,6-dihydrofuro[3,4-b]furan-4-ones: Furan-2,4-dione and a range of aromatic aldehydes were employed. []
- trans-2-(4-chlorobenzoyl)-3-aryl-2,3-dihydronaphtho[2,3-b]furan-4,9-diones: 2-Hydroxy-1,4-naphthoquinone and different aromatic aldehydes were utilized. []
- trans-2-(4-chlorobenzoyl)-5-hydroxy-3-(aryl)-2,3-dihydrobenzofuran-4,7-diones: 2,5-Dihydroxy-1,4-benzoquinone and various aromatic aldehydes were used in the synthesis. []
- trans-(4-chlorophenyl)-7-aryl-6,7-dihydro[1,3]dioxolo[4,5-f][1]benzofuran-6-yl)methanones: Benzo[1,3]dioxol-5-ol and arylglyoxals were employed as reactants. []
- trans-6-(4-chlorobenzoyl)-7-(aryl)-1,3-dimethyl-6,7-dihydrofuro[3,2-d]pyrimidine-2,4-diones: 1,3-Dimethylbarbituric acid and a selection of aromatic aldehydes were used. []
Q3: What are the advantages of using this compound in these synthetic protocols?
A3: The research highlights several advantages of using this compound:
- High Yields: The reactions generally proceed with excellent yields, often exceeding 80%. [, , , , , , , ]
- Short Reaction Times: The reactions are relatively fast, with completion times ranging from a few minutes to a few hours. [, , , , , , , ]
- Mild Reaction Conditions: The reactions are typically carried out in water under reflux conditions, avoiding the need for harsh organic solvents. [, , , , , , , ]
- Diastereoselectivity: The reactions often show high diastereoselectivity, favoring the formation of the trans isomer. [, , , , , , , ]
Q4: What catalysts are commonly used in these reactions, and what are their roles?
A4: The reactions typically employ catalysts like choline hydroxide [, , , , ] or 1,4-diaza-bicyclo[2.2.2]octane (DABCO). [, , ] These catalysts are inexpensive, relatively non-toxic, and promote the reaction by facilitating the initial condensation step and enhancing the reaction rate.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-methyl-1-[1-[(5-methylfuran-2-yl)methyl]piperidin-4-yl]-N-[(3-methylquinoxalin-2-yl)methyl]methanamine](/img/structure/B5018555.png)
![ethyl (2-{[3-(benzylsulfonyl)propanoyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B5018568.png)
![N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-3-butenamide](/img/structure/B5018579.png)

![3-[1-(1,3-benzodioxol-4-ylmethyl)-4-piperidinyl]-N-[3-(trifluoromethyl)benzyl]propanamide](/img/structure/B5018581.png)
![1-(2,4-dimethylphenyl)-5-[(5-iodo-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5018591.png)

![ethyl 4-(2-phenylethyl)-1-[4-(1H-tetrazol-1-ylmethyl)benzoyl]-4-piperidinecarboxylate](/img/structure/B5018597.png)
![3,3'-[Benzene-1,4-diylbis(oxy)]bis{1-[4-(pyridin-2-yl)piperazin-1-yl]propan-2-ol}](/img/structure/B5018599.png)
![1-bicyclo[2.2.1]hept-2-yl-4-(4-nitrophenyl)piperazine](/img/structure/B5018606.png)
![2-[2-chloro-4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenoxy]-N-(furan-2-ylmethyl)acetamide](/img/structure/B5018608.png)

![N-cyclopropyl-6-[4-(2-phenoxyethyl)-1-piperazinyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5018649.png)

